2-Bromo-5-methylthiazole
Overview
Description
2-Bromo-5-methylthiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The presence of a bromine atom at the second position and a methyl group at the fifth position on the thiazole ring distinguishes this compound and can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of suitable precursors under conditions that promote cyclization to form the thiazole ring. For instance, the reaction of ammonium salts of 5(2H)-isothiazolethiones with p-bromophenacyl bromide leads to the formation of 5-(p-bromophenacylthio)-isothiazoles . Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to form an intermediate that cyclizes with thioureas to afford 2-aminothiazole-5-carboxylates . These methods highlight the versatility of thiazole synthesis and the potential for generating a variety of substituted thiazoles, including 2-bromo-5-methylthiazole.
Molecular Structure Analysis
Quantum chemical calculations and vibrational studies can provide detailed insights into the molecular structure of thiazole derivatives. For example, the complete vibrational assignment and analysis of 2-bromo-5-nitrothiazole was carried out using experimental data and quantum chemical studies, which can be analogous to understanding the structure of 2-bromo-5-methylthiazole . Such studies can reveal the geometry, electronic structure, and thermodynamic properties of the molecule, which are essential for predicting its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of thiazole derivatives in chemical reactions is influenced by the substituents on the thiazole ring. Bromination reactions of thiazoles have been studied, showing that the position of bromination can be influenced by the presence of substituents and catalysts like aluminum chloride . Additionally, the reaction of 5-bromo-2-nitrothiazole with secondary aliphatic amines can lead to unexpected rearrangement products, indicating that substituents can significantly affect the course of reactions involving thiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of a bromine atom and a methyl group in 2-bromo-5-methylthiazole would affect these properties. For instance, the alkylation of thiazole derivatives can lead to compounds with high yield and the potential for antibacterial activity, as seen in the study of new S-derivatives of triazol-3-thiols . These properties are crucial for the application of thiazole derivatives in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Chemical Synthesis and Modifications
2-Bromo-5-methylthiazole has been utilized in various chemical synthesis processes. For instance, Saldabol et al. (2002) discussed the bromination and thiocyanation of related thiazoles, highlighting the formation of bromo-substituted derivatives, which is a crucial step in the synthesis of many compounds (Saldabol, Popelis, & Slavinska, 2002). Additionally, Murai et al. (2017) described the synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole, involving bromination as a critical step (Murai et al., 2017).
Biological Activities
2-Bromo-5-methylthiazole derivatives have been studied for their biological activities. For instance, Gallardo-Godoy et al. (2011) reported on 2-aminothiazoles as potential therapeutic leads for prion diseases, suggesting the importance of the thiazole structure in medicinal chemistry (Gallardo-Godoy et al., 2011). Khan et al. (2019) synthesized methyl-substituted 2-aminothiazole–based cobalt(II) and silver(I) complexes, exploring their antimicrobial and enzyme inhibitory activities (Khan et al., 2019).
Pharmaceutical Synthesis
In the field of pharmaceutical synthesis, thiazole derivatives, closely related to 2-Bromo-5-methylthiazole, have been synthesized and evaluated for various therapeutic activities. Li et al. (2016) described the synthesis of 2-aminothiazole derivatives with potential antitumor activities (Li et al., 2016). Additionally, Vekariya et al. (2017) discussed the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities (Vekariya et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPZHYAYNAUKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619852 | |
Record name | 2-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylthiazole | |
CAS RN |
41731-23-1 | |
Record name | 2-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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